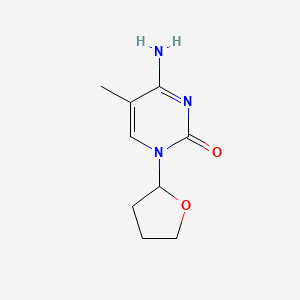
4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a methyl group, and a tetrahydrofuran moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a suitable amine with a diketone or ketoester, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydrofuran ring.
Reduction: Reduction reactions could target the pyrimidine ring or the tetrahydrofuran moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated ring system.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, derivatives of pyrimidine compounds are often explored for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, compounds with similar structures have been investigated for their antiviral, anticancer, and antimicrobial properties.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action for compounds like 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-methylpyrimidine: Lacks the tetrahydrofuran moiety.
5-Methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one: Lacks the amino group.
4-Amino-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one: Lacks the methyl group.
Uniqueness
The presence of both the tetrahydrofuran moiety and the amino group in 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one may confer unique biological activities and chemical reactivity compared to its analogs.
Biologische Aktivität
4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a heterocyclic compound notable for its structural features, including a pyrimidine ring substituted with an amino group and a tetrahydrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of pharmaceutical agents targeting mineralocorticoid receptors.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 18002-32-9 |
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 4-amino-5-methyl-1-(oxolan-2-yl)pyrimidin-2-one |
| Boiling Point | 349.1 °C |
| Density | 1.43 g/cm³ |
| LogP | 1.024 |
This compound interacts with specific molecular targets, particularly mineralocorticoid receptors. The amino group can participate in nucleophilic substitution reactions, while the carbonyl group in the pyrimidine ring can undergo condensation reactions. This dual reactivity enhances its potential as a therapeutic agent.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
A review of recent literature reveals insights into the biological activity of this compound:
Study on Mineralocorticoid Receptors
In one study, this compound was tested for binding affinity to mineralocorticoid receptors, revealing promising results that support its role in drug design aimed at cardiovascular conditions .
Synthesis and Modification
The synthesis typically involves multi-step chemical processes starting from derivatives like 2-chloro-5-methyl-pyridine. The introduction of the tetrahydrofuran moiety enhances solubility and biological activity, making it suitable for further modifications to improve potency or selectivity against specific biological targets .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | Contains a bromo substituent | Potentially enhanced antibacterial activity due to halogen presence |
| 4-Amino-5-methylpyridone | Lacks tetrahydrofuran moiety | Simpler structure, used as an intermediate in various syntheses |
| 4-Amino-5-methylpyrimidin-2-one | No tetrahydrofuran or additional substitutions | Basic pyrimidine structure with different biological activities |
Eigenschaften
CAS-Nummer |
18002-32-9 |
|---|---|
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
4-amino-5-methyl-1-(oxolan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O2/c1-6-5-12(7-3-2-4-14-7)9(13)11-8(6)10/h5,7H,2-4H2,1H3,(H2,10,11,13) |
InChI-Schlüssel |
GUSZQTIIJIPCLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















